molecular formula C16H18N4O2 B279615 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole

Katalognummer: B279615
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: WLWFHSDRSRPIRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as "DFMF" and has been synthesized using various methods. In

Wirkmechanismus

The mechanism of action of 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. DFMF has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can exhibit various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to reduce blood glucose levels in diabetic animals. In cancer studies, DFMF has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-diabetic activities. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the potential toxicity and safety of this compound.
3. Studies to optimize the synthesis method for this compound.
4. Studies to determine the potential use of this compound as a plant growth regulator and pesticide.
5. Studies to determine the potential use of this compound as a precursor for the synthesis of various metal complexes.
6. Studies to determine the potential use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-diabetic activities make it a promising compound for further studies. However, further research is needed to fully understand its mechanism of action, potential toxicity, and safety.

Synthesemethoden

The synthesis of 1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole has been reported in various studies. One of the commonly used methods involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde and sodium borohydride to obtain the desired compound. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Wissenschaftliche Forschungsanwendungen

1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole has been studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer activities. It has also been studied for its potential use as an anti-diabetic agent. In agriculture, DFMF has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, this compound has been studied for its potential use as a precursor for the synthesis of various metal complexes.

Eigenschaften

Molekularformel

C16H18N4O2

Molekulargewicht

298.34 g/mol

IUPAC-Name

(3,5-dimethylpyrazol-1-yl)-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C16H18N4O2/c1-10-7-12(3)19(17-10)9-14-5-6-15(22-14)16(21)20-13(4)8-11(2)18-20/h5-8H,9H2,1-4H3

InChI-Schlüssel

WLWFHSDRSRPIRR-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)N3C(=CC(=N3)C)C)C

Kanonische SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)N3C(=CC(=N3)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.